![molecular formula C22H25N3O2 B6106480 4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B6106480.png)
4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Step 1: Formation of the pyrimidinone core through cyclization reactions.
Step 2: Introduction of the methoxyphenyl and aminomethylphenyl groups via substitution reactions.
Step 3: Final modifications and purification to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Influence on metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
- 4-(4-methoxyphenyl)-2-phenyl-1H-pyrimidin-6-one
- 4-(4-methoxyphenyl)-2-[4-aminomethylphenyl]-1H-pyrimidin-6-one
- 4-(4-methoxyphenyl)-2-[4-methylphenyl]-1H-pyrimidin-6-one
Uniqueness
4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)25(3)14-16-5-7-18(8-6-16)22-23-20(13-21(26)24-22)17-9-11-19(27-4)12-10-17/h5-13,15H,14H2,1-4H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRNFGIUYGFURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone](/img/structure/B6106405.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)
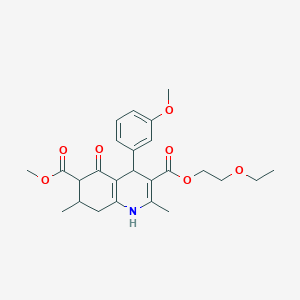
![[3-(4-Fluoroanilino)piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B6106425.png)
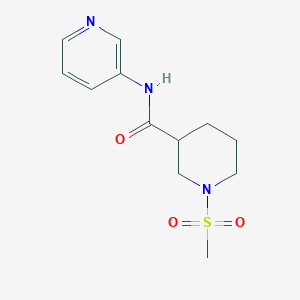
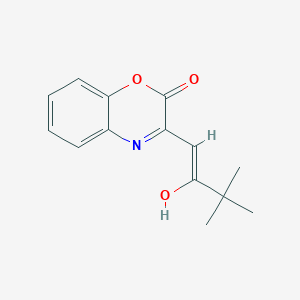
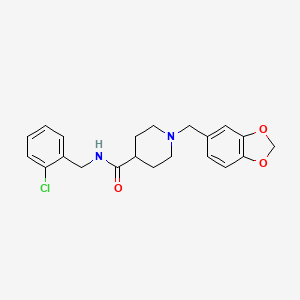
![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,6-dimethoxypyridine-3-carboxamide](/img/structure/B6106453.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(6-methyl-3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6106455.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)
![1-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}-1-propanol](/img/structure/B6106468.png)
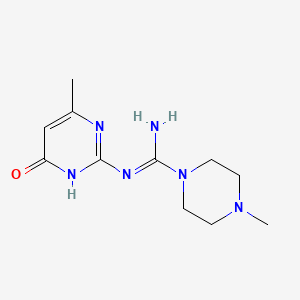
![1-[3-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6106490.png)
![ETHYL 2-{2-[N'-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE](/img/structure/B6106496.png)
